

# Application Notes and Protocols for BMS-986189 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

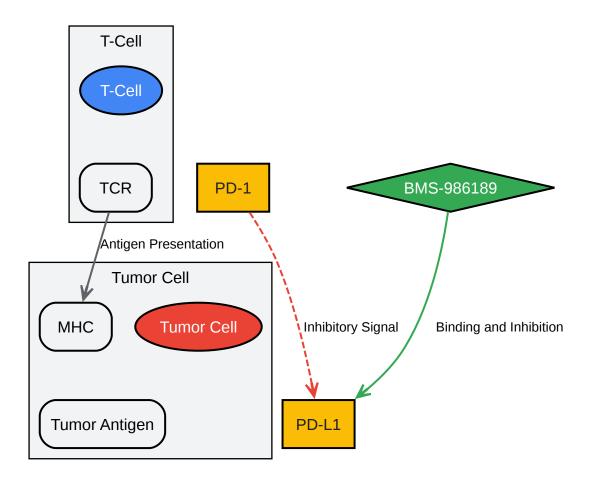
These application notes provide a comprehensive overview of the administration and dosage of **BMS-986189**, a macrocyclic peptide inhibitor of the PD-1/PD-L1 signaling pathway, in preclinical mouse xenograft models. The following protocols are based on available data for **BMS-986189** and structurally related compounds, offering guidance for designing in vivo efficacy studies.

### Mechanism of Action: PD-1/PD-L1 Inhibition

**BMS-986189** is a macrocyclic peptide that functions as an inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By binding to PD-L1, **BMS-986189** prevents its engagement with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal that tumor cells exploit to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.

Signaling Pathway of PD-1/PD-L1 and Inhibition by BMS-986189





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Caption: PD-1/PD-L1 signaling pathway and BMS-986189 inhibition.

# Dosage and Administration in Mouse Xenograft Models

While specific therapeutic efficacy studies for **BMS-986189** in xenograft models are not extensively published, data from imaging studies and studies on the closely related compound, BMS-202, provide valuable guidance.

Table 1: Summary of BMS-986189 and BMS-202 In Vivo Administration



Compo	Mouse Model	Tumor Model	Dosage	Adminis tration Route	Schedul e	Outcom e	Referen ce
BMS- 986189	Athymic Nude	L2987 (PD-L1+) & HT-29 (PD-L1-) Xenograf ts	2 mg/kg	Not Specified	Single Dose	In vivo imaging	[1]
BMS- 986189	Athymic Nude	L2987 (PD-L1+) & HT-29 (PD-L1-) Xenograf ts	0.05 - 60 mg/kg	Subcutan eous	Single Dose	PET imaging target engagem ent	[2]
BMS-202	Humaniz ed MHC- dKO NOG	SCC-3 (Human Squamou s Cell Carcinom a) Xenograf t	20 mg/kg	Intraperit oneal	Daily	41% Tumor Growth Inhibition	[3][4]
BMS-202	C57BL/6	B16-F10 Melanom a Isograft	30 mg/kg or 60 mg/kg	Oral Gavage	Twice Daily	Antitumor Effect	[5]

## **Experimental Protocols**

The following are detailed protocols for establishing a subcutaneous xenograft mouse model and a representative treatment regimen based on available data for small molecule PD-L1 inhibitors.



# Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts

This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice.

#### Materials:

- Human tumor cell line (e.g., HCT116, SW480, A375)
- Immunodeficient mice (e.g., NOD-SCID, NCG)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix (optional, but recommended)
- Syringes (1 mL) and needles (27-30 gauge)
- Anesthetic for mice (e.g., isoflurane, ketamine/xylazine cocktail)
- Calipers

#### Procedure:

- Cell Culture: Culture human tumor cells in appropriate complete medium until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
- · Cell Harvesting:
  - Aspirate the culture medium and wash the cells once with sterile PBS.
  - Add Trypsin-EDTA and incubate at 37°C until cells detach.



- Neutralize the trypsin with complete medium, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
- Cell Counting and Viability:
  - Perform a cell count using a hemocytometer or an automated cell counter.
  - Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
- Preparation of Cell Suspension for Injection:
  - Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or serum-free medium at the desired concentration (typically 1 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells per 100 μL).
  - (Optional) For enhanced tumor take rate and growth, resuspend the cells in a 1:1 mixture of cold PBS and Matrigel®. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
- Subcutaneous Injection:
  - Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
  - Shave and sterilize the injection site on the flank of the mouse.
  - Gently lift the skin and insert the needle of the syringe containing the cell suspension subcutaneously.
  - Slowly inject 100-200 μL of the cell suspension.
  - Withdraw the needle slowly to prevent leakage of the cell suspension.
- Tumor Growth Monitoring:



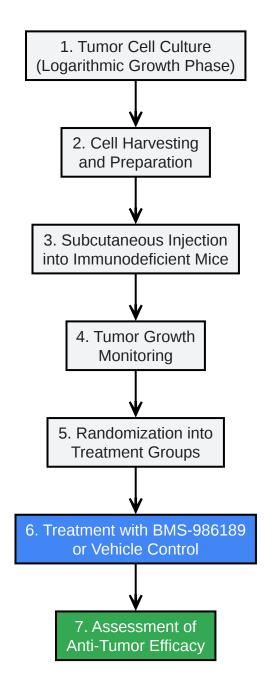




- Monitor the mice regularly for tumor growth.
- Once tumors are palpable, measure the tumor dimensions (length and width) with calipers
   2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- Mice are typically randomized into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Experimental Workflow for Xenograft Model Development and Treatment





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Caption: Experimental workflow for in vivo xenograft studies.

## **Protocol 2: In Vivo Anti-Tumor Efficacy Study**

This protocol provides a representative framework for evaluating the therapeutic efficacy of **BMS-986189** in established tumor xenografts. The dosage and administration route are based on data from the closely related compound BMS-202.



#### Materials:

- Tumor-bearing mice (from Protocol 1)
- BMS-986189, formulated in a suitable vehicle
- Vehicle control (e.g., saline, DMSO/PEG formulation)
- Dosing syringes and needles
- Calipers
- Equipment for endpoint analysis (e.g., flow cytometry, immunohistochemistry)

#### Procedure:

- Randomization and Grouping: Once tumors reach the desired size (e.g., 100-200 mm³),
   randomize mice into treatment and control groups (n=8-10 mice per group is recommended).
- Drug Preparation: Prepare a stock solution of BMS-986189 in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., saline, corn oil, or a specific formulation buffer). The final concentration of the solvent should be well-tolerated by the animals.
- Administration:
  - Route: Based on studies with the similar compound BMS-202, intraperitoneal (IP) injection or oral gavage (PO) are potential routes.
  - Dosage: Based on the BMS-202 data, a starting dose of 20 mg/kg for IP administration or 30-60 mg/kg for oral administration can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose.
  - Schedule: Administer BMS-986189 or vehicle control according to the planned schedule (e.g., daily or twice daily) for a defined period (e.g., 14-21 days).
- Monitoring:

## Methodological & Application

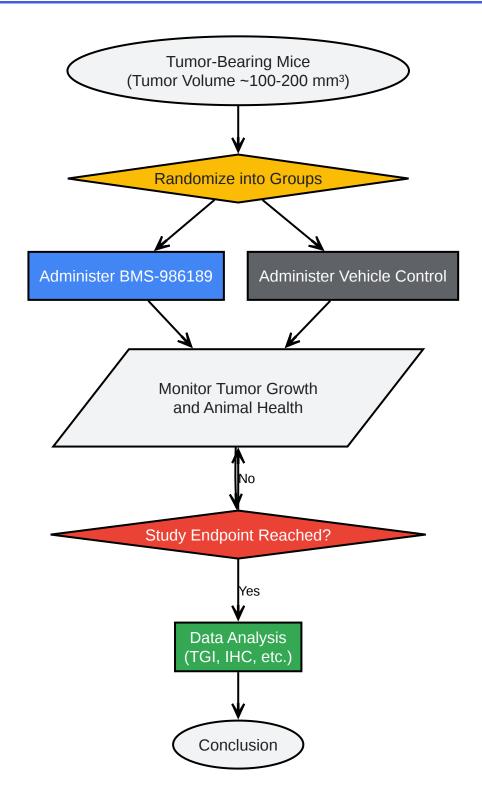




- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Observe the general health and behavior of the mice daily.
- Endpoint and Data Analysis:
  - The study may be terminated when tumors in the control group reach a predetermined maximum size or at the end of the treatment period.
  - Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x
     100.
  - At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells) or Western blotting for target engagement. Spleens and lymph nodes can also be collected for immunological analysis.

Logical Flow of a Therapeutic Efficacy Study





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Caption: Logical flow of a typical in vivo therapeutic efficacy study.



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